2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine
Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H23N3 It is characterized by a cyclopentane ring attached to a diazepane ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 1,4-diazepane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with a similar diazepane ring structure.
Cyclopentanamine: A compound with a cyclopentane ring and an amine group.
4-Methyl-1,4-diazepane: A derivative with a methyl-substituted diazepane ring.
Uniqueness
2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine is unique due to its combined structural features of both cyclopentane and diazepane rings, along with the methyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-3-7-14(9-8-13)11-5-2-4-10(11)12/h10-11H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYJFJACQXFBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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